2-[(Diethylamino)methyl]benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Aminoalkyl Chemistry
The chemical character of 2-[(Diethylamino)methyl]benzonitrile is defined by its two primary functional groups: the benzonitrile unit and the diethylaminoalkyl side chain.
Benzonitrile Chemistry: The benzonitrile moiety consists of a benzene (B151609) ring bonded to a nitrile (-C≡N) group. The nitrile group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. acs.orgbrieflands.com The carbon-nitrogen triple bond exhibits a characteristic strong absorption in infrared (IR) spectroscopy, typically around 2230 cm⁻¹. chemicalbook.com Benzonitriles are versatile synthetic intermediates, serving as precursors for a wide range of derivatives. utexas.edusnnu.edu.cnutrgv.edu They can be hydrolyzed to form benzamides and subsequently benzoic acids, or reduced to form benzylamines. The nitrile group can also participate in cycloaddition reactions and form coordination complexes with various transition metals, making benzonitrile complexes useful as synthetic intermediates. utexas.edusnnu.edu.cn
Aminoalkyl Chemistry: The (diethylamino)methyl group is a tertiary aminoalkyl substituent. The nitrogen atom possesses a lone pair of electrons, rendering the group basic and nucleophilic. The synthesis of amines, including structures with aminoalkyl groups, can be achieved through various methods such as the reduction of nitriles or amides, and the reductive amination of aldehydes or ketones. acs.orgnih.gov The presence of the amino group significantly influences the molecule's polarity and basicity. In the context of the benzonitrile ring, the aminoalkyl group is an activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. researchgate.net However, since the ring is already substituted, this directing effect is primarily of theoretical interest for this specific compound. The interplay between the electron-donating character of the amino group and the electron-withdrawing nature of the nitrile group, especially given their ortho positioning, can lead to complex electronic effects and reactivity patterns. This "ortho effect" can influence properties like basicity in ways not predicted by simple additive models of substituent effects. nih.gov
Significance of the Aminoalkylbenzonitrile Scaffold in Contemporary Chemical Synthesis and Materials Science
The aminoalkylbenzonitrile scaffold, which forms the core of this compound, is a valuable structural motif in both synthetic chemistry and the development of advanced materials.
In Chemical Synthesis: This scaffold serves as a crucial building block for the synthesis of more complex, often heterocyclic, molecules with significant biological activity. A primary example is the use of 2-aminobenzonitrile (B23959) and its derivatives in the synthesis of quinazolinones. researchgate.netchemeo.comrsc.org Quinazolinone derivatives are known to possess a wide array of pharmacological properties. rsc.org Research has demonstrated the successful synthesis of novel quinazolinone derivatives starting from precursors containing the aminoalkylbenzonitrile framework, which were investigated as potential inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). chemicalbook.comresearchgate.net The strategic placement of the aminoalkyl and nitrile groups allows for specific cyclization reactions to form these fused ring systems, highlighting the scaffold's role as a key synthetic intermediate. nih.govresearchgate.net
In Materials Science: Benzonitrile derivatives, in general, are being explored for their applications in functional materials. Their electronic properties, stemming from the conjugated aromatic system and the polar nitrile group, make them candidates for use in optoelectronics. For instance, multifunctional benzonitrile derivatives with donor-acceptor structures have been investigated for their thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties, with applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net The incorporation of amino groups can further modulate these electronic properties. Furthermore, ortho- and para-nitrile substituted benzonitrile composites have been synthesized and studied for their potential in hydrogen storage applications, with the substitution pattern influencing the nanostructure and storage capacity of the resulting materials. nih.gov The aminoalkylbenzonitrile scaffold, therefore, offers a tunable platform for creating materials with specific electronic and physical properties.
Overview of Research Trajectories for Related Chemical Entities
While direct studies on this compound are limited, research on closely related structures provides insight into current scientific interests and potential applications.
A significant research trajectory involves the synthesis and biological evaluation of complex molecules built upon the aminoalkylbenzonitrile scaffold. For example, a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and tested for their DPP-4 inhibitory activity. chemicalbook.comresearchgate.net This line of research focuses on leveraging the aminoalkylbenzonitrile core to create drug candidates with specific therapeutic targets. The variation of the alkyl groups on the amine (e.g., dimethylamino, diethylamino, morpholino) allows for the fine-tuning of biological activity. chemicalbook.com
Another area of active investigation is the study of "ortho effects" in substituted benzonitriles. The relative positioning of substituents in the ortho position can lead to unique chemical and physical behaviors. Studies on the oxidative addition of nickel complexes to the C-CN bond of substituted benzonitriles have shown that ortho substituents, like fluoro or trifluoromethyl groups, have a significant stabilizing effect on the resulting products compared to meta substituents. acs.orgnih.gov This fundamental research into the reactivity of ortho-substituted benzonitriles is crucial for developing new catalytic processes and understanding reaction mechanisms. snnu.edu.cn
Furthermore, research into 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors for cancer therapy showcases a related trajectory. nih.gov Although the core is a benzimidazole (B57391) instead of a benzonitrile, the presence of the 2-(aminomethyl) moiety highlights a continued interest in using this type of structure to interact with biological targets.
For context, the physicochemical properties of the parent compound, 2-(aminomethyl)benzonitrile (B1289245), are provided in the table below. These values serve as a baseline for understanding the properties of its N-diethyl derivative.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H8N2 | |
| Molecular Weight | 132.16 g/mol | |
| XLogP3 | 0.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 132.068748264 Da | |
| Monoisotopic Mass | 132.068748264 Da | |
| Topological Polar Surface Area | 49.8 Ų | |
| Heavy Atom Count | 10 |
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylaminomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOWGZSDKIPFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290178 | |
| Record name | 2-[(Diethylamino)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867330-04-9 | |
| Record name | 2-[(Diethylamino)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867330-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Diethylamino)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Diethylamino Methyl Benzonitrile and Analogues
Direct Synthetic Approaches to the Core Structure
Direct synthesis of the 2-[(diethylamino)methyl]benzonitrile framework involves strategically introducing the key functional groups—the diethylaminomethyl moiety and the nitrile group—onto a benzene (B151609) ring.
The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. oarjbp.comwikipedia.org In its classic form, it is a three-component condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.commdpi.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic carbon of the active hydrogen compound. wikipedia.org
The mechanism begins with the nucleophilic addition of the secondary amine, diethylamine (B46881), to formaldehyde. This is followed by dehydration to generate the highly reactive N,N-diethylmethyleneiminium ion (an Eschenmoser's salt precursor). wikipedia.orgnih.gov
While direct Mannich reaction on the benzonitrile (B105546) aromatic ring is not a typical approach due to the ring's relatively low nucleophilicity, the principle of aminomethylation is central. Often, a more activated aromatic precursor is used, or the aminomethyl group is installed via a related substitution reaction that achieves the same structural outcome. For instance, phenols and other electron-rich aromatic compounds are sufficiently active to undergo the Mannich reaction directly. core.ac.ukscitepress.org
Table 1: Key Components in a Mannich-type Reaction
| Component Role | Example Compound |
|---|---|
| Active Hydrogen Compound | Ketone, Phenol, etc. |
| Aldehyde | Formaldehyde |
Cyanation refers to the introduction of a cyanide (-CN) group into a molecule. wikipedia.org This transformation is valuable as it forms a carbon-carbon bond and the resulting nitrile can be converted into other functional groups. wikipedia.org When the diethylaminomethylbenzyl framework is already in place, cyanation provides a direct route to the target molecule.
Several methods exist for the cyanation of aromatic rings:
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with stoichiometric copper(I) cyanide, often at elevated temperatures, to produce the corresponding aryl nitrile. wikipedia.org
Palladium-Catalyzed Cyanation: Modern cross-coupling methods utilize palladium catalysts to couple aryl halides or triflates with a cyanide source, such as potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂). These reactions generally proceed under milder conditions than the Rosenmund-von Braun reaction. wikipedia.org
Sandmeyer Reaction: This method is specific for converting aniline (B41778) derivatives (primary aromatic amines) into benzonitriles. The amine is first converted to a diazonium salt, which is then treated with a cyanide salt, typically CuCN. wikipedia.org
In the context of synthesizing this compound, a synthetic intermediate such as 2-[(diethylamino)methyl]bromobenzene could be subjected to palladium-catalyzed cyanation to install the nitrile group at the desired position.
A highly effective and common strategy for synthesizing the title compound involves the nucleophilic substitution of a reactive group on the benzylic position of a benzonitrile precursor. This approach typically begins with 2-methylbenzonitrile, which is first halogenated at the benzylic position to create a reactive electrophile.
The process can be summarized as follows:
Benzylic Halogenation: 2-Methylbenzonitrile is treated with a halogenating agent, such as N-bromosuccinimide (NBS), under radical initiation (e.g., UV light or AIBN) to produce 2-(bromomethyl)benzonitrile (B57715).
Nucleophilic Substitution: The resulting 2-(bromomethyl)benzonitrile is then reacted with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the final product, this compound.
This two-step sequence is often efficient and provides a clear, high-yielding pathway to the target structure.
Synthesis of Structurally Related Benzonitrile Derivatives
The synthetic principles used to create this compound can be extended to produce a wide range of analogues, including those with different alkylamino groups, isomers, and key synthetic intermediates.
The synthesis of various 2-[(dialkylamino)methyl]benzonitriles can be readily achieved by modifying the amine component in the synthetic routes described above. nih.govbrieflands.com By replacing diethylamine with other secondary amines, a library of analogous compounds can be generated.
For example, using the nucleophilic substitution route (Section 2.1.3), 2-(bromomethyl)benzonitrile can be reacted with various dialkylamines or cyclic amines to yield the corresponding products.
Table 2: Synthesis of 2-[(Dialkylamino)methyl]benzonitrile Analogues
| Amine Precursor | Resulting Product |
|---|---|
| Dimethylamine | 2-[(Dimethylamino)methyl]benzonitrile |
| Dipropylamine | 2-[(Dipropylamino)methyl]benzonitrile |
| Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)benzonitrile |
| Piperidine | 2-(Piperidin-1-ylmethyl)benzonitrile |
Furthermore, isomers such as 3-[(diethylamino)methyl]benzonitrile (B1358808) and 4-[(diethylamino)methyl]benzonitrile (B1613424) can be synthesized by starting with the corresponding isomeric precursors, namely 3-(bromomethyl)benzonitrile (B105621) or 4-(bromomethyl)benzonitrile.
Formamidine (B1211174) derivatives serve as valuable synthetic intermediates in organic chemistry. nih.gov Specifically, N'-(2-cyanophenyl)-N,N-dimethylformimidamide is a key intermediate for the synthesis of heterocyclic compounds like quinazolines. nih.gov
The synthesis of this intermediate is typically achieved by reacting 2-aminobenzonitrile (B23959) with an activated formamide (B127407) derivative. A common procedure involves the following steps:
Dimethylformamide (DMF) is activated with a reagent such as phosphorus oxychloride (POCl₃) at low temperature (e.g., 0 °C). This forms the electrophilic Vilsmeier reagent, chloro(dimethylamino)methylidene]dimethylammonium chloride.
2-Aminobenzonitrile is then added to the Vilsmeier reagent. The amino group attacks the electrophilic carbon, leading to the formation of the formamidine product after a work-up procedure. nih.gov
These formamidine intermediates act as protected forms of primary amines and can be used to construct more complex molecular architectures. nih.gov
Synthesis of Benzonitrile Derivatives with Linked Heterocycles (e.g., Quinazolinones)
The synthesis of benzonitrile derivatives linked to heterocyclic systems, such as quinazolinones, is a significant area of research due to the diverse biological activities of these compounds. nih.govnih.gov Quinazolinones are benzopyrimidine derivatives recognized for a wide spectrum of effects. nih.gov A common strategy for their synthesis involves the acylation of anthranilic acid, followed by condensation and cyclization steps. nih.gov
A specific series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives has been successfully synthesized to explore their potential as DPP-4 inhibitors. brieflands.com The synthetic route for these complex molecules is outlined below:
Formation of the Benzoxazinone (B8607429) Intermediate : The synthesis begins with the preparation of a benzoxazinone compound, often through methods like microwave irradiation. brieflands.com
Alkylation with 2-(Bromomethyl)benzonitrile : The benzoxazinone intermediate is then alkylated at the N-3 position using 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). brieflands.com This step directly links the benzonitrile moiety to the core heterocyclic structure.
Introduction of the Dialkylamino Group : The final step involves the reaction of the N-alkylated quinazolinone with various dialkylamines. This substitution reaction introduces the desired (dialkylamino)methyl group at the C-2 position of the quinazolinone ring, yielding the final target compounds. brieflands.com
This multi-step approach allows for the creation of a library of compounds by varying the dialkylamine used in the final step, as demonstrated in the synthesis of derivatives 5a-f, which include diethylamino, morpholino, and N-methyl-piperazino groups. brieflands.com
| Compound | R Group | Starting Material | Key Reagents |
| 5a | Diethylamino | 2-({2-(bromomethyl)quinazolin-4(3H)-on-3-yl}methyl)benzonitrile | Diethylamine, K2CO3, Acetonitrile (B52724) |
| 5d | Morpholino | 2-({2-(bromomethyl)quinazolin-4(3H)-on-3-yl}methyl)benzonitrile | Morpholine, K2CO3, Acetonitrile |
| 5f | N-Methylpiperazino | 2-({2-(bromomethyl)quinazolin-4(3H)-on-3-yl}methyl)benzonitrile | N-methylpiperazine, K2CO3, Acetonitrile |
This table illustrates examples of different dialkylamino groups introduced in the final step of the synthesis of quinazolinone-linked benzonitrile derivatives. brieflands.com
Methodological Advancements in Precursor Chemistry
The efficient synthesis of the target compound, this compound, relies heavily on the availability and purity of its precursors. Methodological advancements have focused on optimizing the preparation of key intermediates like benzyl (B1604629) halides and improving subsequent amination reactions.
Strategies for Benzyl Halide Precursors (e.g., 2-(Bromomethyl)benzonitrile)
A synthetic route can be summarized as follows:
Protection : 2-Bromobenzyl alcohol is used as the starting material. The hydroxyl group is protected, for example, with t-butyldimethylsilyl chloride (TBSCl) in the presence of an acid binding agent like imidazole. google.com
Cyanation : The protected compound undergoes a palladium-catalyzed cyanation reaction to replace the bromine atom on the aromatic ring with a nitrile group, forming the protected 2-(hydroxymethyl)benzonitrile. google.com
Bromination : The final step is the conversion of the protected alcohol to the benzyl bromide. This is achieved by reacting the compound with a brominating agent such as phosphorus tribromide (PBr₃) in a solvent like dichloromethane. This step proceeds without needing to remove the silyl (B83357) protecting group. google.com
The resulting solid, 2-(bromomethyl)benzonitrile, can be purified by washing with hexane. chemicalbook.com This precursor is utilized in the synthesis of various compounds, including Alogliptin, an oral antihyperglycemic agent. chemicalbook.com
Amination of Benzylic Positions
The conversion of the benzyl halide precursor to the final product is typically achieved through a nucleophilic substitution reaction with a secondary amine. This amination of the benzylic position involves the reaction of 2-(bromomethyl)benzonitrile with diethylamine.
This alkylation reaction is generally carried out in an inert organic solvent in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. google.com Suitable inorganic bases for such alkylations include potassium carbonate and cesium carbonate, with solvents like DMF and acetonitrile being common choices. google.com The reaction temperature can range from ambient to elevated temperatures (e.g., 20°C to 100°C) to ensure completion. google.com This straightforward C-N bond-forming reaction is a well-established and efficient method for producing benzylamine (B48309) derivatives. nih.gov
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Transition metal catalysis, in particular, offers powerful tools for forming C-N bonds.
Transition Metal-Catalyzed C-N Bond Formations (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and ability to overcome the limitations of older methods. wikipedia.org
The catalytic system generally consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos, BINAP) in the presence of a base (e.g., K₃PO₄, Cs₂CO₃). nih.govorganic-chemistry.org While traditionally used for forming aryl-N bonds, its principles can be adapted for related transformations. For the synthesis of this compound, the key bond is a benzyl-N bond, which is typically formed by the SN2 reaction described in section 2.3.2. However, the Buchwald-Hartwig reaction would be a primary method for synthesizing analogues where the amine is attached directly to the aromatic ring, for example, in creating N,N-diethyl-2-aminobenzonitrile from 2-halobenzonitrile and diethylamine. The development of various generations of catalyst systems has expanded the scope to include a wide variety of amine and aryl coupling partners under increasingly mild conditions. wikipedia.org
| Catalyst Component | Function | Examples |
| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ |
| Ligand | Stabilizes the catalyst, influences reactivity and selectivity | XPhos, BINAP, DPPF, TrixiePhos |
| Base | Activates the amine and facilitates reductive elimination | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | Solubilizes reactants and catalyst | Toluene, 1,4-Dioxane, THF |
This table outlines the typical components of a Buchwald-Hartwig amination catalytic system. wikipedia.orgorganic-chemistry.orgsemanticscholar.org
Direct Aminoalkylation of Arenes
Directly functionalizing a C-H bond on an aromatic ring represents an ideal synthetic strategy in terms of atom economy. researchgate.net Direct aminoalkylation of a benzonitrile would involve the one-step formation of the C-C bond between the ring and the aminomethyl group. While challenging, significant progress has been made in the field of directed C-H functionalization.
One innovative approach uses a transient directing group to achieve ortho-functionalization of benzonitriles. For instance, a pivalophenone N-H imine can serve as a surrogate for a nitrile group. nih.govscispace.com This imine group directs a cobalt-catalyzed C-H alkylation or arylation at the ortho position. researchgate.netnih.gov Following the C-H functionalization, the imine group is converted back into a nitrile group, yielding the ortho-substituted benzonitrile. nih.govscispace.com This two-step process provides a novel route to compounds that are difficult to access through classical methods. nih.gov
Another area of research involves the direct C-H amidation of arenes. For example, an electrochemical approach using a copper catalyst allows for the site-selective C-H amidation of benzene derivatives with nitriles like acetonitrile and benzonitrile serving as the amino source. nih.gov While this method leads to N-aryl amides rather than aminoalkylated products, it highlights the ongoing development of catalytic systems capable of directly functionalizing aromatic C-H bonds with nitrogen-containing groups under mild conditions. nih.gov
Advanced Reaction Chemistry and Transformations Involving 2 Diethylamino Methyl Benzonitrile and Its Congeners
Nucleophilic Reactivity
The nucleophilic character of 2-[(Diethylamino)methyl]benzonitrile is primarily expressed through reactions involving the nitrile and tertiary amine functionalities. These sites can participate in a variety of transformations, leading to the formation of new carbon-heteroatom and carbon-carbon bonds, as well as the construction of heterocyclic systems.
Reactions at the Nitrile Group
The nitrile group (C≡N) is a versatile functional group that can undergo nucleophilic attack at the electrophilic carbon atom. While direct hydrolysis or reduction of the nitrile in this compound is not extensively documented in dedicated studies, the reactivity of the benzonitrile (B105546) moiety is well-established and can be extrapolated.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds through an intermediate amide. For instance, the hydrolysis of benzonitrile yields benzoic acid. nih.govoup.comminia.edu.eg It is anticipated that this compound would similarly yield 2-[(Diethylamino)methyl]benzoic acid under appropriate hydrolytic conditions.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govresearchgate.netnih.govwikipedia.org This reaction would convert this compound into 2-(Aminomethyl)-N,N-diethylbenzylamine, a diamine.
| Reaction Type | Reagents and Conditions | Expected Product of this compound |
| Acid Hydrolysis | H₃O⁺, heat | 2-[(Diethylamino)methyl]benzoic acid |
| Base Hydrolysis | NaOH (aq), heat | Sodium 2-[(Diethylamino)methyl]benzoate |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 2-(Aminomethyl)-N,N-diethylbenzylamine |
Reactions Involving the Tertiary Amine Moiety
The tertiary amine in this compound provides a nucleophilic nitrogen atom that can participate in several key reactions.
N-Alkylation and Quaternization: As a tertiary amine, the nitrogen atom can act as a nucleophile to attack alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This is a classic Menshutkin reaction. For example, the reaction with methyl iodide would yield the corresponding N-methyl quaternary ammonium iodide. The quaternization of various tertiary amines with different alkylating agents is a well-documented process. youtube.comrsc.org
Synthesis of Complex Heterocycles: The nucleophilicity of the diethylamino group, or a precursor secondary amine, is crucial in the synthesis of more complex molecular architectures. For instance, a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized. In these syntheses, a secondary amine (such as diethylamine) acts as a nucleophile, displacing a bromine atom from a precursor, 2-[(2-bromomethylquinazolin-4-one-3-yl)methyl]benzonitrile, to form the final product. nih.govresearchgate.netbrieflands.comnih.govui.ac.id This highlights the utility of the amine moiety in constructing larger, functionalized molecules. Specifically, the synthesis of 2-({2-[diethylaminomethyl]quinazolin-4-one-3-yl}methyl)benzonitrile was achieved with a yield of 74.99%. libretexts.org
| Reaction | Reagent | Product |
| N-Alkylation | Methyl Iodide (CH₃I) | 2-Cyano-N,N-diethyl-N-methylbenzylammonium iodide |
| N-Alkylation | 2-[(2-Bromomethylquinazolin-4-one-3-yl)methyl]benzonitrile | 2-({2-[Diethylaminomethyl]quinazolin-4-one-3-yl}methyl)benzonitrile |
Intramolecular Cyclization Pathways
The ortho positioning of the aminomethyl and nitrile groups in congeners of this compound creates the potential for intramolecular cyclization reactions to form heterocyclic systems. While specific examples for the title compound are not prevalent, studies on related 2-(aminomethyl)benzonitrile (B1289245) derivatives provide insight into these pathways.
Base-mediated cyclization of 2-aminobenzonitrile (B23959) with carbon dioxide has been reported, leading to quinazoline (B50416) derivatives. brieflands.com Furthermore, Me₃Al-mediated domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines provides a convenient route to substituted 1-aminoisoquinolines. nih.gov These examples underscore the potential of the ortho-disposed functional groups to participate in ring-forming reactions under appropriate conditions. Thermal and photochemical conditions can also induce intramolecular cycloadditions in suitably designed systems. acs.orglibretexts.orgnih.gov
Electrophilic Reactivity
Aromatic Electrophilic Substitution Patterns
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the nitrile group (-CN) and the diethylaminomethyl group (-CH₂NEt₂).
The nitrile group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. libretexts.orgyoutube.com Conversely, an alkyl group is typically a weak activating, ortho-, para-directing group. The diethylaminomethyl substituent is more complex. The methylene (B1212753) group is electron-donating by induction. However, under strongly acidic conditions often employed for electrophilic aromatic substitution, the tertiary amine will be protonated to form a -CH₂N⁺HEt₂ group. This ammonium group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. wikipedia.orgorganicchemistrytutor.com
Therefore, the substitution pattern will be highly dependent on the reaction conditions. Under neutral or weakly acidic conditions, the activating effect of the -CH₂NEt₂ group may compete with the deactivating effect of the -CN group, potentially leading to a mixture of products. Under strongly acidic conditions, both substituents would be deactivating, with the protonated amine likely exerting a stronger directing effect, favoring substitution at the positions meta to it (and ortho/para to the nitrile).
Metal-Mediated and Catalyzed Reactions
The presence of both a nitrile and a tertiary amine, along with an aromatic ring, makes this compound and its congeners interesting substrates for metal-catalyzed transformations.
The nitrile group can participate in transition metal-catalyzed reactions. For example, palladium-catalyzed tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids has been developed to synthesize 2,4-diarylquinazolines. nih.gov This demonstrates the potential for the nitrile nitrogen to be incorporated into newly formed heterocyclic rings.
The tertiary amine can act as a directing group in palladium-catalyzed C-H functionalization reactions, guiding the catalyst to activate a specific C-H bond, typically in the ortho position. nih.govrsc.org While the diethylaminomethyl group itself is not a classical directing group in this context, the nitrogen lone pair could potentially coordinate to a metal center.
Furthermore, the aromatic ring could undergo metal-catalyzed cross-coupling reactions if it were appropriately functionalized (e.g., with a halogen). The development of palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides showcases the potential for functionalizing aromatic rings adjacent to nitrogen-containing substituents. rsc.org While specific metal-catalyzed reactions of this compound are not widely reported, the combination of functional groups present suggests a rich potential for such transformations.
Cross-Coupling Reactions (e.g., Negishi Coupling of Benzonitriles)
Cross-coupling reactions are fundamental in carbon-carbon bond formation, and benzonitrile derivatives are viable substrates under various catalytic systems. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for creating C-C bonds. wikipedia.org While direct Negishi coupling on the nitrile group itself is not standard, the aromatic ring of this compound or its halogenated congeners can participate in such reactions. For instance, a bromo-substituted variant could be coupled with various organozinc reagents to introduce new alkyl or aryl groups. Palladium catalysts are generally preferred for their high yields and functional group tolerance. wikipedia.org
The Suzuki-Miyaura coupling is another highly relevant transformation. This reaction utilizes an organoboron reagent and an organic halide, catalyzed by a palladium complex. Congeners of this compound, such as those containing a halide on the aromatic ring, can be effectively coupled. The reaction accommodates a wide array of functional groups, including nitriles, esters, and ketones. organic-chemistry.orgnih.gov The choice of ligand, such as SPhos or XPhos, is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov
The table below summarizes typical conditions for Suzuki-Miyaura reactions involving aryl halides, which are applicable to halogenated congeners of the title compound.
| Catalyst System | Ligand | Base | Solvent | Temperature | Typical Substrates | Ref |
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ | Toluene/H₂O | 85 °C | Aryl Chlorides | organic-chemistry.orgnih.gov |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O or CPME/H₂O | 80-95 °C | Aryl Bromides | nih.gov |
Reductive Amination and Hydrogenation Processes
The nitrile group of this compound is susceptible to reduction, offering a pathway to primary amines. Catalytic hydrogenation is a common method for this transformation. For example, the hydrogenation of benzonitrile over a palladium-on-carbon (Pd/C) catalyst primarily yields benzylamine (B48309). researchgate.netresearchgate.net This process typically follows a consecutive reaction sequence where the nitrile is first reduced to the amine, which may then undergo further hydrogenolysis. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is critical to maximize selectivity for the primary amine. Platinum on carbon (Pt/C) has also been shown to be effective for the hydrogenation of various benzonitriles. researchgate.net
Reductive amination is a powerful technique for synthesizing amines from carbonyl compounds. harvard.edumasterorganicchemistry.com While this compound itself does not undergo this reaction directly, its amino congener, 2-(aminomethyl)benzonitrile, can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary or tertiary amine. nih.gov Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter two being particularly selective for the iminium ion over the carbonyl starting material. harvard.edumasterorganicchemistry.com
Oxidation Reactions
The aminomethyl group of this compound and its congeners can undergo oxidation. For instance, the oxidation of ortho-aminobenzylamine derivatives can lead to the synthesis of quinazolines. frontiersin.org This type of reaction involves an oxidative condensation and intramolecular cyclization, followed by aromatization. frontiersin.org Such transformations highlight the potential of the ortho-aminomethylbenzonitrile scaffold in heterocyclic synthesis.
Complex Formation with Transition Metals
The nitrogen atoms in this compound, present in both the diethylamino and nitrile groups, can act as ligands for transition metals. Congeners with modified functional groups, such as amidoximes derived from the nitrile, are particularly effective chelating agents. nih.gov For example, an amidoxime (B1450833) derived from a 2-[[dimethylamino]methyl]phenyl group has been shown to coordinate with aluminum and chromium. nih.gov Similarly, benzamidrazone derivatives can act as N,N-chelating ligands, forming stable five-membered metallocycles with metals like ruthenium, rhodium, and iridium. nih.gov This coordination ability is crucial for the development of new catalysts and materials.
Multi-Component Organic Reactions (e.g., Ugi Reaction, Petasis Reaction)
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step. The secondary amine functionality within this compound makes it a suitable component for reactions like the Petasis and Ugi reactions.
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgacs.org As a secondary amine, this compound could react with an aldehyde (like paraformaldehyde) and a boronic acid to yield a tertiary amine. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org
The Ugi reaction is a four-component reaction that typically involves a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. organicreactions.orgnih.gov The product is an α-acylamino amide. The amine component, in this case this compound or its primary amine congener 2-(aminomethyl)benzonitrile, condenses with the carbonyl compound to form an imine, which then reacts with the isocyanide and carboxylic acid. nih.govbeilstein-journals.org The reaction is known for its ability to rapidly generate complex, peptide-like structures. beilstein-journals.org
| Multi-Component Reaction | Key Reactants | Product Type | Potential Role of the Target Scaffold | Ref |
| Petasis Reaction | Amine, Carbonyl, Boronic Acid | Substituted Amine | Amine Component | wikipedia.orgorganic-chemistry.orgacs.org |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Amine Component | organicreactions.orgnih.govbeilstein-journals.org |
Radical Reactions and Their Mechanistic Investigations
Radical reactions offer unique pathways for functionalization. The benzylic C-H bonds in the methyl group of this compound are potential sites for radical abstraction. Radical chain reactions often involve initiation, propagation, and termination steps. libretexts.org For instance, a radical initiator could generate a benzylic radical on the scaffold, which could then participate in various C-C or C-heteroatom bond-forming reactions. Mechanistic investigations often employ radical scavengers like TEMPO to confirm the involvement of radical intermediates. researchgate.net The study of such reactions is crucial for developing novel synthetic methodologies.
Spectroscopic and Structural Characterization in Academic Research
Advanced Spectroscopic Analyses
Comprehensive spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. However, specific experimental spectra for 2-[(Diethylamino)methyl]benzonitrile are not widely published in academic journals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific, experimentally determined ¹H NMR or ¹³C NMR data for this compound has been identified in a review of publicly accessible scientific literature. While researchers have published detailed NMR data for the related compound, 2-[(E)-(Dimethylamino)methyleneamino]benzonitrile, this information is not applicable due to structural differences. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Similarly, a published experimental Infrared (IR) spectrum detailing the characteristic absorption bands for this compound could not be located in academic sources. IR spectroscopy would be expected to identify key functional groups, such as the nitrile (C≡N) stretch, typically observed between 2220-2260 cm⁻¹, and various C-H bands of the aromatic and diethylamino groups. However, without experimental data, a precise analysis is not possible.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
While no experimental mass spectrometry studies from academic research are available, theoretical data for this compound is accessible. Computational tools predict the mass-to-charge ratio (m/z) for various adducts of the molecule. This predictive data is a useful tool for identification in the absence of experimental results. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents theoretical data calculated using CCSbase and is not derived from experimental measurement. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 189.13863 | 144.0 |
| [M+Na]⁺ | 211.12057 | 152.5 |
| [M-H]⁻ | 187.12407 | 148.1 |
| [M+NH₄]⁺ | 206.16517 | 162.1 |
| [M+K]⁺ | 227.09451 | 150.0 |
| [M]⁺ | 188.13080 | 140.5 |
Solid-State Structural Analysis by X-ray Crystallography
The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction provides definitive insights into its conformation and intermolecular interactions.
Determination of Molecular Conformation and Geometry
There are no published reports of a crystal structure for this compound in the Cambridge Structural Database or other publicly available resources. Therefore, precise, experimentally determined data on its molecular conformation, bond lengths, and bond angles are unavailable.
Analysis of Dihedral Angles and Planarity
Without a solved crystal structure, an analysis of the dihedral angles and the planarity of the molecule's constituent parts cannot be performed. Such an analysis would reveal the spatial relationship between the benzonitrile (B105546) ring and the diethylaminomethyl substituent. For the related but structurally different compound 2-[(E)-(Dimethylamino)methyleneamino]benzonitrile, crystallographic studies have determined that the plane of the benzene (B151609) ring forms a dihedral angle of 46.5 (3)° with the amidine group. nih.govresearchgate.net However, this value cannot be extrapolated to this compound due to differences in the chemical linker between the amine and the aromatic ring.
Investigation of Intermolecular Interactions
A thorough review of academic and research literature reveals a notable absence of specific studies focused on the intermolecular interactions of this compound. As of the current date, detailed crystallographic data, which is essential for the empirical analysis of hydrogen bonding, C-H...N, C-H...O, and C-H...π interactions, has not been published in peer-reviewed scientific journals for this specific compound.
While research into the supramolecular chemistry of functionally related benzonitrile derivatives exists, providing insights into the behavior of the cyano group and substituted aromatic rings in forming crystal lattices, this information is not directly applicable to this compound. The unique steric and electronic properties conferred by the diethylaminomethyl substituent at the ortho position would significantly influence its crystal packing and the nature of its intermolecular forces in the solid state.
Consequently, without experimental data from single-crystal X-ray diffraction or other advanced spectroscopic techniques for this compound, a detailed discussion and the presentation of data tables on its specific intermolecular interactions is not possible at this time. Further experimental research would be required to elucidate the supramolecular architecture of this compound.
Therefore, it is not possible to provide the requested in-depth article strictly adhering to the provided outline, as the foundational research data is absent from the public domain.
To generate the content as requested, original research involving quantum chemical calculations would need to be performed.
Computational and Theoretical Chemistry Studies
Excited State Theory and Photophysical Phenomena
The photophysical properties of aminobenzonitriles have been a subject of intense theoretical investigation, largely driven by the phenomenon of dual fluorescence observed in many of these compounds. These studies provide a framework for understanding the excited-state behavior of molecules like 2-[(Diethylamino)methyl]benzonitrile.
Theoretical studies have been pivotal in explaining the intramolecular charge transfer (ICT) process that is fundamental to the photophysics of many benzonitrile (B105546) derivatives. ariel.ac.ilnih.gov Upon photoexcitation, these molecules can transition to an excited state where significant charge separation occurs between the electron-donating amino group and the electron-accepting benzonitrile moiety. nih.gov
The most widely accepted model for this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, the molecule initially excites to a locally excited (LE) state, which has a geometry similar to the ground state. Subsequently, a torsional motion of the amino group relative to the phenyl ring leads to a lower-energy, highly polar ICT state. nih.gov Computational methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to calculate the potential energy surfaces of the ground and excited states, revealing the energetic pathways for this transformation. acs.orgacs.org
For 4-(N,N-dimethylamino)benzonitrile (DMABN), a prototypical molecule for studying ICT, calculations have shown that the twisting of the dimethylamino group is a key coordinate in the reaction path from the LE to the ICT state. acs.org These theoretical investigations provide detailed insights into the structural and electronic changes that facilitate the charge transfer process.
Table 1: Theoretical Models and Key Findings on ICT in Benzonitrile Derivatives
| Theoretical Model | Key Findings | Relevant Compounds | Citations |
| Twisted Intramolecular Charge Transfer (TICT) | Torsion of the amino group leads to a decoupled, highly polar charge transfer state. | 4-(N,N-dimethylamino)benzonitrile (DMABN) | nih.gov |
| Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | Used to calculate potential energy surfaces and identify LE and ICT state minima. | Aminobenzonitriles | acs.orgacs.org |
| Coupled-Cluster (CC2) | Provides high-accuracy calculations of excited state geometries and supports the twisted geometry of the ICT state. | 4-(N,N-dimethylamino)benzonitrile (DMABN) | acs.org |
| Multireference Configuration Interaction (MRCI) | Investigates nonadiabatic interactions between excited states. | 4-(N,N-dimethylamino)benzonitrile (DMABN) | nih.gov |
The phenomenon of dual fluorescence, where a molecule emits from two distinct excited states (the LE and ICT states), is a direct consequence of the ICT process. ariel.ac.ilresearchgate.net Theoretical studies have been crucial in elucidating the mechanisms behind this behavior. The relative energies of the LE and ICT states, as well as the energy barrier between them, determine whether dual fluorescence will be observed. nih.govacs.org
A key concept in understanding the transition between the LE and ICT states is the conical intersection. ariel.ac.ilresearchgate.net A conical intersection is a point on the potential energy surface where two electronic states become degenerate, providing a very efficient pathway for non-radiative transitions between the states. Computational studies have explored the role of conical intersections in the relaxation pathway from the initially excited state to the emitting LE and ICT states. ariel.ac.il For some benzonitrile derivatives, it is proposed that a system exhibiting dual fluorescence has at least one S1/S2 conical intersection. ariel.ac.il
The analysis of these intersections helps to distinguish between nonadiabatic radiationless transitions and adiabatic equilibration on the emitting S1 surface. ariel.ac.il These theoretical explorations provide a detailed picture of the complex dynamics that govern the excited-state behavior and the origin of dual fluorescence in these molecules.
The solvent environment plays a critical role in the photophysics of benzonitrile derivatives, particularly in influencing the ICT process and the observation of dual fluorescence. nih.govacs.orgresearchgate.net Theoretical models that incorporate solvent effects are therefore essential for accurately describing these phenomena.
In polar solvents, the highly polar ICT state is stabilized to a greater extent than the less polar LE state. nih.gov This stabilization can lower the energy of the ICT state relative to the LE state, making the ICT process more favorable and often leading to a red-shift in the fluorescence spectrum. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in quantum chemical calculations to simulate the effect of the solvent's dielectric environment on the solute molecule. researchgate.net
Studies on various (alkylamino)benzonitriles have shown that the driving force for the LE to ICT reaction increases with increasing solvent polarity. nih.govacs.org Theoretical calculations have been used to rationalize the observed steady-state absorption and emission spectra in different solvents by considering the minima on the reactive surfaces, which involve both intramolecular twisting and solvation coordinates. nih.govacs.org These studies highlight the interplay between the intrinsic properties of the molecule and its interaction with the surrounding medium in determining its photophysical behavior.
Table 2: Summary of Solvent Effects on the Photophysics of Benzonitrile Derivatives
| Property | Effect of Increasing Solvent Polarity | Theoretical Explanation | Citations |
| ICT State Energy | Lowered | Greater stabilization of the highly polar ICT state. | nih.gov |
| LE → ICT Reaction | Becomes more favorable | Increased driving force for the reaction. | nih.govacs.org |
| Fluorescence Spectrum | Red-shift of the ICT emission band | Differential stabilization of the ground and excited states. | nih.gov |
| Dual Fluorescence | Often enhanced | The energy barrier to the ICT state can be lowered. | nih.govacs.org |
Applications in Materials Science and Advanced Chemical Synthesis
Organic Electronic Materials
The field of organic electronics leverages the tunable properties of carbon-based molecules to create novel devices. Aminobenzonitriles, including 2-[(Diethylamino)methyl]benzonitrile, are studied for their potential utility in this area due to their electronically active nature upon photoexcitation.
Investigation as Components in Light-Emitting Diodes (LEDs)
While specific device data for this compound in commercial or laboratory-prototype organic light-emitting diodes (OLEDs) is not extensively documented in public literature, its fundamental photophysical properties suggest its potential as an emissive or charge-transporting component. The fluorescence characteristics, which can be tuned by modifying the molecular structure and the surrounding environment, are a key area of interest for developing new emitter materials. The study of related dipolar and quadrupolar phenothiazine (B1677639) derivatives has shown that tuning the intramolecular charge-transfer properties can lead to highly fluorescent materials suitable for current-to-light conversion in OLEDs. nih.gov
Potential in Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, efficient charge separation and transport are paramount. Molecules that exhibit efficient photoinduced ICT are valuable because this process is fundamental to generating charge carriers (electrons and holes) from absorbed photons. nih.gov The donor-acceptor structure inherent to this compound facilitates this charge separation upon excitation. Research on similar push-pull chromophores has indicated that systems with efficient photoinduced ICT are promising for light-to-current conversion applications, forming the basis of OPV technology. nih.gov
Design of Systems with Tunable Charge Transfer Characteristics
The defining feature of many aminobenzonitriles is the phenomenon of intramolecular charge transfer (ICT). Upon absorption of light, an electron is redistributed from the electron-donating amino group to the electron-withdrawing nitrile group. researchgate.netscispace.com This process can lead to the formation of a highly polar excited state, often referred to as a twisted intramolecular charge transfer (TICT) state, where the amino group twists relative to the plane of the benzene (B151609) ring. researchgate.netscispace.com
The formation and stabilization of this ICT state are highly dependent on the polarity of the surrounding medium. scispace.com This solvatochromism—the change in spectroscopic properties with solvent polarity—allows for the rational design of systems with tunable electronic and optical characteristics. For instance, the energy of the emitted light can be controlled by altering the chemical environment, a property that is highly desirable in the design of advanced materials for optoelectronics. rsc.org Studies on various aminobenzonitriles confirm that a small energy gap between the initial locally excited (LE) state and the charge-transfer (CT) state is a key requirement for efficient ICT. researchgate.netscispace.com
Table 1: Factors Influencing Intramolecular Charge Transfer (ICT)
| Factor | Description | Impact on ICT |
|---|---|---|
| Solvent Polarity | The polarity of the surrounding medium. | Higher polarity solvents stabilize the polar ICT state, often leading to a red-shift in fluorescence emission. scispace.com |
| Molecular Geometry | The ability of the donor group to twist relative to the acceptor group. | A twisted geometry (TICT state) can facilitate full charge separation in the excited state. researchgate.net |
| Energy Gap (LE-CT) | The energy difference between the locally excited state and the charge transfer state. | A smaller energy gap promotes more efficient vibronic coupling and subsequent charge transfer. scispace.com |
Sensor Development Based on Photophysical Properties
The sensitivity of the fluorescence of aminobenzonitriles to their local environment provides a direct mechanism for chemical sensing applications.
Harnessing Dual Fluorescence for Responsive Sensor Systems
A key consequence of ICT in certain aminobenzonitriles is the phenomenon of dual fluorescence. researchgate.netscispace.com Under specific conditions, these molecules can emit light from two different excited states: the initial, less polar locally excited (LE) state and the highly polar ICT state. The LE emission typically occurs at a shorter wavelength (higher energy), while the ICT emission is red-shifted to a longer wavelength (lower energy).
The intensity ratio of these two emission bands is highly sensitive to the molecule's immediate environment, including solvent polarity, viscosity, and the presence of specific ions or molecules. xmu.edu.cn This ratiometric response is a powerful tool in sensor design, as it provides a built-in self-calibration and is less susceptible to fluctuations in probe concentration or excitation intensity. This principle has been applied in the design of fluorescent sensors for various analytes, where the binding of a target analyte alters the local environment of the fluorophore, leading to a measurable change in its dual fluorescence properties. xmu.edu.cnrsc.org For example, anion binding to a sensor molecule can alter the electronic communication between a receptor and the signaling reporter, modulating the ICT process and fluorescence output. xmu.edu.cn
Ligand Design in Coordination Chemistry
The presence of nitrogen atoms in both the amino group and the nitrile group makes this compound a potential ligand for coordinating with metal ions. The design of ligands is central to the development of new metal complexes with specific catalytic, electronic, or biological properties.
While the direct application of this compound as a ligand is not widely reported, the benzonitrile (B105546) moiety itself is known to coordinate with transition metals. Typically, the nitrile group coordinates to a metal center through its nitrogen lone pair in a σ-donating fashion. ua.ac.be The presence of the additional diethylamino group in the ortho position could allow for chelation, where the ligand binds to the metal ion through both nitrogen atoms, forming a stable ring structure. Such bidentate ligands are often used to control the geometry and reactivity of metal centers in coordination complexes. The electronic properties of the benzonitrile ligand, and thus the resulting metal complex, can be modulated by substituents on the aromatic ring. ua.ac.bechemrxiv.org The design of novel benzonitrile-containing ligands has been shown to be effective in developing catalysts for cross-coupling reactions. chemrxiv.org
Utilization as Ligands for Transition Metal Catalysis
The field of coordination chemistry has long recognized the importance of ligands in modulating the properties and catalytic activity of transition metals. mdpi.com Benzonitrile and its derivatives can coordinate to metal centers, and their electronic and steric properties can be tuned to influence the outcome of catalytic reactions. mdpi.com While the broader class of benzonitrile-containing compounds has been investigated as ligands, specific studies detailing the use of this compound as a primary ligand in transition metal catalysis are not extensively documented in publicly available research. However, related structures, such as phenothiazine-benzonitrile derivatives, have been successfully used to synthesize complexes with transition metals like Palladium(II) and Ruthenium(II). rdd.edu.iq The presence of both the nitrile and the amino groups in this compound suggests its potential to act as a bidentate or chelating ligand, a characteristic that is often desirable in the design of stable and effective catalysts. richmond.edu The development of novel ligands is crucial for advancing transition metal-catalyzed reactions, which are fundamental to many industrial and pharmaceutical processes. mdpi.com
Synthesis and Characterization of Metal Complexes for Catalytic Applications
The synthesis of transition metal complexes is a foundational aspect of developing new catalysts. mdpi.com This process typically involves reacting a metal salt with a chosen ligand in a suitable solvent. rdd.edu.iq The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, such as FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis, to determine their structure and coordination geometry. rdd.edu.iq
While specific research on the synthesis and catalytic application of metal complexes derived directly from this compound is limited, studies on analogous systems provide insight into the potential methodologies. For instance, a phenothiazine derivative containing a benzonitrile group, specifically 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile, has been used to create complexes with Pd(II) and Ru(II). rdd.edu.iq In that synthesis, the ligand was reacted with the respective metal chlorides in ethanol, followed by refluxing to yield the final complex. rdd.edu.iq Characterization of these complexes suggested square planar and octahedral geometries around the metal centers. rdd.edu.iq Such studies underscore the capacity of benzonitrile-containing ligands to form stable complexes with transition metals, which are subsequently investigated for activities such as antimicrobial properties or the removal of heavy metals. rdd.edu.iq
Precursors for Complex Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govclockss.org The development of efficient synthetic routes to these structures is a significant focus of organic chemistry. This compound and its derivatives serve as valuable starting materials for constructing a variety of these complex cyclic systems.
Role in the Synthesis of Quinazoline (B50416) and Quinoxaline Derivatives
The quinazoline and quinazolinone skeletons are core structures in many biologically active compounds. researchgate.net Recent research has demonstrated the utility of this compound derivatives in the synthesis of novel quinazolin-4-one compounds. Specifically, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were successfully synthesized and investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govnih.govbrieflands.com
The synthesis involves a multi-step process where the benzonitrile moiety is incorporated into the final quinazolinone structure. This highlights the role of the benzonitrile derivative as a key building block for creating complex, biologically relevant molecules.
The general synthetic pathway is outlined in the table below:
| Step | Reactants | Key Transformation | Product |
| 1 | Anthranilamide, Acetic Anhydride | Microwave-assisted reaction to form the initial quinazolinone ring | 2-methyl-3,4-dihydroquinazolin-4-one |
| 2 | 2-methyl-3,4-dihydroquinazolin-4-one, α-Bromo-o-tolunitrile | N-alkylation at the N-3 position with the benzonitrile-containing fragment | 2-({2-methylquinazolin-4-one-3-yl}methyl)benzonitrile |
| 3 | 2-({2-methylquinazolin-4-one-3-yl}methyl)benzonitrile, N-Bromosuccinimide | Bromination of the methyl group at the C-2 position | 2-({2-(bromomethyl)quinazolin-4-one-3-yl}methyl)benzonitrile |
| 4 | 2-({2-(bromomethyl)quinazolin-4-one-3-yl}methyl)benzonitrile, Various Secondary Amines (e.g., Diethylamine) | Nucleophilic substitution of the bromine with a dialkylamino group | 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives |
This table is based on the synthetic scheme reported for novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives. nih.gov
Formation of Dithiazines and Trithiazepines
While there is no direct evidence of this compound being used to form dithiazines and trithiazepines, a structurally related compound demonstrates a relevant reaction pathway. An efficient one-pot, two-step route to pyrazole-fused 1,2,4-dithiazines has been developed which utilizes a dialkylamine, such as diethylamine (B46881), to ring-open a dithiazole. acs.org This reaction proceeds through an isolable disulfide intermediate, (Z)-2-[(diethylamino)disulfanyl]-2-[(1,3-dimethyl-1H-pyrazol-5-yl)imino]acetonitrile. acs.org Subsequent treatment of this intermediate with acid leads to cyclization, yielding primarily the desired dithiazine along with small amounts of a 1,2,3,5-trithiazepine. acs.org This synthesis showcases how a diethylamino group can be instrumental in the formation of these specific sulfur-nitrogen heterocyclic systems, even if the starting material is not the benzonitrile itself.
Development of Other Nitrogen-Containing Cyclic Structures
The versatility of this compound as a precursor extends to other nitrogen-containing heterocycles. The synthesis of the aforementioned 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives is a prime example of its application in building complex, multi-ring systems. nih.govnih.govbrieflands.com The ability to introduce a dialkylaminomethyl group onto the quinazolinone core via this precursor allows for the generation of a library of compounds with varied substituents, which is a common strategy in drug discovery to modulate biological activity. nih.govnih.gov The synthesis of nitrogen heterocycles is a cornerstone of modern medicinal chemistry, and the use of versatile building blocks is essential for the efficient construction of novel molecular architectures. nbinno.com
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
While classical synthetic routes to N,N-dialkylbenzylamines and benzonitriles are well-established, future research will likely pivot towards more efficient, sustainable, and scalable methods. google.comchemicalbook.com Modern synthetic chemistry offers a toolkit of innovative approaches that could be applied to the synthesis of 2-[(Diethylamino)methyl]benzonitrile, aiming to improve yields, reduce waste, and minimize energy consumption.
Emerging synthetic strategies include:
Mechanochemistry: The use of mechanical force (e.g., in a high-speed ball mill) to drive chemical reactions, often in the absence of bulk solvents, presents a green alternative to traditional solution-phase synthesis. This approach could be explored for the key bond-forming steps in the synthesis of the title compound.
Electrochemical Synthesis: Electrocatalysis offers a mild and efficient method for C–H functionalization. nih.govrsc.org Future work could investigate the direct electrochemical amidation of arenes using diethylamine (B46881), catalyzed by transition metals like copper, providing a novel route to the aminomethyl moiety. nih.govrsc.org
Photoredox Catalysis: Visible-light-mediated catalysis allows for the formation of reactive intermediates under exceptionally mild conditions. This could be applied to develop new C-C or C-N bond-forming strategies for constructing the this compound scaffold.
Continuous Flow Chemistry: Migrating the synthesis from batch reactors to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability.
A comparative overview of traditional versus potential novel methodologies is presented below.
| Feature | Traditional Synthesis (e.g., Reductive Amination) | Potential Novel Methodologies |
| Solvent Use | Typically requires organic solvents like methanol (B129727) or toluene. google.com | Can be significantly reduced or eliminated (e.g., mechanochemistry, solvent-free conditions). rsc.org |
| Energy Input | Often requires heating/refluxing for extended periods. | Can operate at ambient temperature (e.g., photoredox catalysis, some electrochemical methods). rug.nl |
| Catalysts | May use stoichiometric reagents or precious metal catalysts (e.g., Pd/C). google.com | Focus on earth-abundant metal catalysts (e.g., copper, iron) or non-metal catalysts. nih.govrsc.org |
| Scalability | Batch processes can present challenges for large-scale production. | Continuous flow processes are inherently more scalable. |
| Waste Generation | Can generate significant solvent and reagent waste. | Aims to improve atom economy and reduce byproducts, aligning with green chemistry principles. rsc.org |
This table provides a generalized comparison of potential future synthetic approaches for this compound against established methods for similar compounds.
Future research in this area will focus on adapting these modern techniques to achieve a more sustainable and efficient synthesis of this compound and its derivatives. orientjchem.orgresearchgate.netresearchgate.net
Advanced Spectroscopic Characterization Techniques
Comprehensive characterization is fundamental to understanding the structure, dynamics, and purity of a chemical compound. While standard techniques like 1D NMR and FTIR provide a basic structural fingerprint, advanced spectroscopic methods can offer deeper, more nuanced insights into the molecular architecture and behavior of this compound. unizar-csic.es
Future characterization efforts could employ:
Two-Dimensional NMR (2D NMR) Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. researchgate.netresearchgate.net This is crucial for verifying regiochemistry and elucidating the precise connectivity of atoms within the molecule. researchgate.netresearchgate.netnih.gov
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. Tandem MS (MS/MS) experiments can be used to study fragmentation patterns, which helps in the structural elucidation of the parent compound and any potential metabolites or degradation products.
Time-Resolved and Multidimensional Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the photophysical properties of the molecule, such as the dynamics of its excited states. numberanalytics.com This is particularly relevant if the compound is being considered for applications in photonics or as a photosensitizer.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The table below summarizes the type of information that can be gained from these advanced techniques.
| Technique | Information Gained | Potential Application for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous proton-proton and proton-carbon correlations through bonds. researchgate.net | Confirms the exact placement of the diethylaminomethyl group at the 2-position of the benzonitrile (B105546) ring and assigns all aromatic and aliphatic signals definitively. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio, allowing for determination of the elemental formula. | Confirms the molecular formula C12H16N2 with high accuracy, distinguishing it from potential isomers. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from controlled fragmentation patterns. | Elucidates the connectivity by observing characteristic fragments, such as the loss of an ethyl group or the cleavage of the benzylic C-N bond. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, angles, and crystal packing. mdpi.com | Provides absolute structural proof and reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. |
By integrating these advanced analytical tools, researchers can build a comprehensive and unambiguous profile of the compound, which is essential for quality control, regulatory purposes, and understanding its structure-property relationships. nih.gov
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. tue.nlsoton.ac.uk For this compound, these computational tools offer powerful avenues for future exploration, from predicting properties to designing novel synthetic pathways. nih.govharvard.edu
Key AI/ML applications in this context include:
De Novo Design and Lead Optimization: Generative AI models can design novel derivatives of the core this compound scaffold with optimized properties. nih.gov By training on large datasets of known molecules and their activities, these models can propose new structures predicted to have enhanced efficacy for a specific biological target or improved material characteristics. gjpb.de
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models that correlate the structural features of a series of benzonitrile derivatives with their observed biological activity or physical properties. gjpb.de This allows for the rapid virtual screening of large libraries of compounds to prioritize the most promising candidates for synthesis.
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound or its complex analogs and propose viable, efficient synthetic routes. chemcopilot.comengineering.org.cnnih.gov These platforms, trained on vast reaction databases, can identify both conventional and non-intuitive disconnections, potentially uncovering more cost-effective or higher-yielding pathways than those devised by human chemists alone. engineering.org.cnarxiv.org
Property Prediction: Deep learning models can be trained to predict a wide range of physicochemical properties (e.g., solubility, toxicity, metabolic stability) directly from the molecular structure. Applying these models to virtual derivatives of the title compound can help filter out candidates with undesirable properties early in the discovery process, saving time and resources.
| AI/ML Application | Objective | Potential Impact on Research |
| Generative Models | Design novel molecules with desired properties. | Rapidly create virtual libraries of new this compound derivatives for specific applications (e.g., drug discovery). nih.govbrieflands.com |
| QSAR Modeling | Predict the activity/properties of unsynthesized compounds. | Prioritize synthetic targets and reduce the number of compounds that need to be physically made and tested. |
| Retrosynthesis Prediction | Propose efficient synthetic routes to a target molecule. chemcopilot.comjelsciences.com | Accelerate the synthesis planning phase and potentially discover more economical or sustainable manufacturing processes. |
| Property Prediction | Forecast key physicochemical and ADMET properties. | Enable early-stage filtering of compounds with poor drug-like or material properties, improving the success rate of development pipelines. |
This table outlines how different AI and ML techniques could be applied to accelerate the discovery and development of derivatives based on the this compound scaffold.
The integration of AI and ML promises to significantly shorten discovery timelines and enable the exploration of a much larger chemical space around the this compound core structure.
Development of New Catalytic Systems Incorporating the Compound
The molecular structure of this compound, featuring both a nitrile group and a tertiary amine, presents intriguing possibilities for its use as a ligand in catalysis. Both functional groups are capable of coordinating to metal centers, suggesting potential applications in designing novel homogeneous catalysts.
Future research could explore:
Bidentate Ligand Design: The diethylaminomethyl group and the nitrile nitrogen could potentially act as a bidentate N,N'-chelating ligand for transition metals. Such ligands are crucial in many catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.
Benzonitrile as an Electron-Accepting Ligand: The benzonitrile moiety can function as an electron-withdrawing ligand that stabilizes low-valent metal centers and promotes key catalytic steps like reductive elimination. chemrxiv.orgnih.govchemrxiv.org Research has shown that benzonitrile-containing ligands can be effective in challenging Ni-catalyzed cross-coupling reactions. chemrxiv.orgnih.govchemrxiv.org Derivatives of this compound could be synthesized and screened for similar or enhanced catalytic activity.
Metal-Ligand Cooperation: The proximity of the amine and nitrile groups could enable cooperative catalysis, where both the metal center and the ligand actively participate in substrate activation. rug.nl For instance, the amine could act as an internal base or a proton shuttle, while the nitrile coordinates to the metal, influencing its reactivity.
Organocatalysis: The tertiary amine group itself can function as an organocatalyst, for example, in promoting nucleophilic additions or acting as a Lewis base. The electronic properties of the amine could be tuned by modifying the substituents on the benzonitrile ring.
| Potential Catalytic Role | Functional Group(s) Involved | Example Reaction Type |
| Chelating Ligand | Diethylaminomethyl nitrogen and nitrile nitrogen | Palladium-catalyzed cross-coupling, asymmetric hydrogenation. |
| Electron-Withdrawing Ligand | Benzonitrile moiety | Nickel-catalyzed C-C bond formation. chemrxiv.orgnih.gov |
| Cooperative Catalysis | Amine and nitrile in concert with a metal center | Nitrile hydration, alcohol oxidation. rug.nl |
| Organocatalyst | Diethylaminomethyl group (tertiary amine) | Michael additions, Baylis-Hillman reactions. |
This table summarizes the potential roles of this compound or its derivatives in various catalytic systems.
The systematic investigation of this compound as a ligand could lead to the discovery of new catalysts with unique reactivity and selectivity for important organic transformations.
Design of Next-Generation Functional Materials with Tailored Properties
The unique combination of a polar nitrile group and a flexible diethylaminomethyl side chain makes this compound an interesting building block for the design of advanced functional materials. The properties of these materials could be precisely tuned by leveraging the distinct characteristics of each functional group.
Emerging avenues for material design include:
Polymer Synthesis: The benzonitrile group can be polymerized or copolymerized through various chemical transformations of the nitrile functionality. For example, the nitrile groups could be trimerized to form triazine-based covalent organic frameworks (COFs) or converted to other functional groups suitable for polymerization. The resulting polymers, incorporating the diethylamino moiety, could exhibit interesting properties such as gas permeability, ion conductivity, or pH-responsiveness. Benzonitrile-based polymers have been investigated as host materials for organic light-emitting diodes (OLEDs). rsc.org
Metal-Organic Frameworks (MOFs): The compound could serve as a ligand for the construction of novel MOFs. nih.gov The nitrile or a carboxylate group (derived from nitrile hydrolysis) could coordinate to metal ions to form the framework, while the diethylaminomethyl groups would decorate the pores. acs.org These functionalized pores could be designed for specific applications such as selective gas storage, catalysis, or chemical sensing. mdpi.com
Liquid Crystals: The rigid benzonitrile core combined with a flexible alkylamine chain is a structural motif found in some liquid crystalline materials. By modifying the structure, for example, by extending the aromatic system or altering the alkyl chains, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.
Supramolecular Assemblies: The non-covalent interactions afforded by the aromatic ring (π-π stacking) and the polar groups could be exploited to create self-assembling systems. Recent studies have shown the precise recognition of benzonitrile derivatives by supramolecular macrocycles, highlighting their potential in host-guest chemistry and the construction of complex molecular architectures. nih.gov
| Material Type | Role of the Compound | Potential Properties and Applications |
| Functional Polymers | Monomer or functional building block | pH-responsive materials, gas separation membranes, polymer hosts for OLEDs. rsc.orgmit.edu |
| Metal-Organic Frameworks (MOFs) | Organic linker (ligand) | Tunable porosity for selective gas adsorption, heterogeneous catalysis, chemical sensors. nih.govacs.org |
| Liquid Crystals | Mesogenic core structure | Display technologies, optical switches. |
| Supramolecular Systems | Building block for self-assembly | Molecular recognition, drug delivery systems, stimuli-responsive gels. nih.gov |
This table illustrates the potential applications of this compound as a building block in the development of various classes of functional materials.
By exploring these avenues, researchers can potentially unlock new applications for this compound, transforming it from a simple organic molecule into a key component of next-generation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
